N-Methyl-L-phenylalanine tert-butyl ester
Overview
Description
N-Methyl-L-phenylalanine tert-butyl ester is a chemical compound with the molecular formula C14H21NO2. It is a derivative of the amino acid phenylalanine, where the amino group is methylated, and the carboxyl group is esterified with tert-butyl alcohol. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-L-phenylalanine tert-butyl ester can be synthesized through several methods. One common approach involves the protection of the amino group of L-phenylalanine using a tert-butyl ester group. The methylation of the amino group is typically achieved using methyl iodide in the presence of a base such as sodium hydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-phenylalanine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohols .
Scientific Research Applications
N-Methyl-L-phenylalanine tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-L-phenylalanine tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active N-Methyl-L-phenylalanine, which can then participate in various biochemical pathways. The methylated amino group may enhance the compound’s stability and reactivity, facilitating its incorporation into peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine tert-butyl ester: Similar structure but lacks the methyl group on the amino group.
N-Methyl-L-alanine tert-butyl ester: Similar structure but with an alanine backbone instead of phenylalanine.
N-Methyl-L-leucine tert-butyl ester: Similar structure but with a leucine backbone instead of phenylalanine
Uniqueness
N-Methyl-L-phenylalanine tert-butyl ester is unique due to its combination of a methylated amino group and a tert-butyl ester group. This dual modification enhances its stability and reactivity, making it a valuable compound in peptide synthesis and other applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-(methylamino)-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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